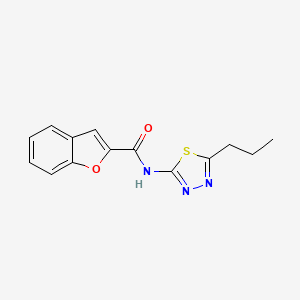

N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide” is a chemical compound with the empirical formula C12H13N3O2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1O)NC2=NN=C(CCC)S2 . The InChI key for this compound is ITZCPTNCIOREOJ-UHFFFAOYSA-N .

科学的研究の応用

Medicinal Chemistry: Antimicrobial Activity

The 1,3,4-thiadiazole moiety in this compound has been associated with broad-spectrum biological activity, particularly in the medicinal field. It exhibits antibacterial activity , which makes it a candidate for the development of new antibiotics. The presence of the benzofuran ring could potentially enhance this activity by contributing to the compound’s ability to interact with bacterial enzymes or receptors .

Agricultural Chemistry: Herbicidal Activity

In agriculture, the compound has shown moderate herbicidal activity against Brassica campestris . This suggests its potential use in controlling weed growth in crops, thereby improving agricultural productivity. The herbicidal action may be due to the compound’s interference with essential biological processes in plants .

Drug Design: Cyclopropane Derivatives

The cyclopropane group is known for its reactivity and is often used in drug design. The compound’s structure could serve as a scaffold for synthesizing new drugs with enhanced pharmacokinetic properties. Researchers can modify the compound to create derivatives with specific therapeutic actions .

Alzheimer’s Disease: Anti-Alzheimer Activity

Compounds containing the 1,3,4-thiadiazole structure have been reported to exhibit anti-Alzheimer activity. This compound could be investigated for its potential to inhibit enzymes like acetylcholinesterase, which is a common target in Alzheimer’s disease treatment .

Oncology: Anticancer Activity

The 1,3,4-thiadiazole moiety has also been linked to anticancer activity. This compound could be explored for its ability to induce apoptosis or inhibit cell proliferation in cancer cells. Its unique structure might interact with specific oncogenic pathways .

Environmental Science: Nitrification Inhibitor

As a nitrification inhibitor, this compound could be used to reduce the conversion of ammonium to nitrate in soil, which is beneficial for decreasing nitrogen loss and environmental pollution. This application is particularly relevant for sustainable agriculture practices .

Safety and Hazards

特性

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-2-5-12-16-17-14(20-12)15-13(18)11-8-9-6-3-4-7-10(9)19-11/h3-4,6-8H,2,5H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGVTYLCXGSNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330473 |

Source

|

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49730014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |

CAS RN |

691385-88-3 |

Source

|

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{(3R*,4S*)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5657324.png)

![2,3-dimethoxy-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5657331.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5657339.png)

![3-[(2-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5657342.png)

![5-[1-(2-chloro-6-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B5657345.png)

![6-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5657346.png)

![6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5657363.png)

![4-{[(4,5-dichloro-3-isothiazolyl)carbonyl]amino}benzoic acid](/img/structure/B5657368.png)

![1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5657376.png)

![(1S*,5R*)-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5657398.png)

![1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5657405.png)